molecular formula C12H19NO4 B186692 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 134795-25-8

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B186692
CAS No.: 134795-25-8
M. Wt: 241.28 g/mol
InChI Key: IFAMSTPTNRJBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis: 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (hereafter referred to by its full name) is a bicyclic amino acid derivative characterized by a norbornane-like scaffold. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-5-4-7(6-8)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAMSTPTNRJBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291775-59-2, 486415-32-1
Record name (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.153.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,3R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and efficient. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or bind to receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Stereochemical Variants

The compound’s stereochemistry significantly impacts its reactivity and biological activity:

Compound Name Stereochemistry Synthesis Yield Key Applications References
(3S)-exo-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid exo, (3S) 61% Substrate for enantioselective catalysis
(3R)-exo-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid exo, (3R) 86% Not hydroxylated by proline hydroxylases
(1R,3S,4S)-enantiomer endo, (1R,3S,4S) 98% Ledipasvir intermediate
cis-6-Fluoro derivative cis, (6-fluoro) N/A Under investigation for bioactivity

Key Findings :

  • exo vs. endo Isomers: exo isomers (e.g., 6a, 6b) exhibit divergent enzymatic reactivity.
  • Fluorinated Analogues : Introduction of fluorine at position 6 (e.g., cis-6-fluoro derivative) alters electronic properties and may enhance metabolic stability .

Bicyclo Ring System Modifications

Variations in the bicyclic scaffold influence physicochemical and pharmacological properties:

Compound Name Bicyclo System Key Features References
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid [3.2.0] Larger ring system; reduced conformational strain
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid [2.1.1] Smaller ring; higher strain; limited solubility
7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid [2.2.1] with Boc at N7 Altered regiochemistry; untested bioactivity

Key Findings :

  • Ring Size : The [2.2.1] system balances strain and stability, making it preferable for drug design. Larger systems (e.g., [3.2.0]) may reduce target affinity due to increased flexibility .
  • Regiochemistry : Boc placement (N2 vs. N7) affects solubility and synthetic accessibility .

Functional Group Variations

Substituent modifications alter reactivity and applications:

Compound Name Substituent Key Differences References
2-(tert-Butoxycarbonyl)-6-fluoro derivative 6-Fluoro Enhanced electronegativity; potential for CNS targeting
(1R,3S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid [3.1.0] system Smaller ring; limited applications in catalysis
Decarboxyticarcillin Thiophene-acetyl group Antibiotic activity; unrelated to bicyclic amino acids

Key Findings :

  • Electron-Withdrawing Groups : Fluorine at position 6 enhances metabolic stability but requires specialized synthetic routes .
  • Non-Amino Acid Derivatives: Compounds like decarboxyticarcillin demonstrate the scaffold’s versatility beyond chiral catalysis .

Research Findings and Implications

  • Synthetic Efficiency : The parent compound’s synthesis achieves near-quantitative yields (98%) under optimized conditions, outperforming analogues like the [3.1.0]hexane derivative (61%) .
  • Biological Relevance : The (1R,3S,4S)-enantiomer is critical for antiviral drug development, while fluorinated variants remain exploratory .
  • Catalytic Utility : Rigid bicyclic structures improve enantioselectivity in aldol reactions, though exo isomers are less effective than endo counterparts .

Biological Activity

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, commonly referred to as Boc-azabicyclo[2.2.1]heptane, is a bicyclic compound with significant implications in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a nitrogen atom within a bicyclic framework, allows for diverse biological activities, making it a subject of interest in drug development.

Chemical Structure and Properties

The compound's molecular formula is C11H17NO2C_{11}H_{17}NO_2, with a molecular weight of approximately 195.26 g/mol. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, which is crucial for various synthetic applications.

PropertyValue
Molecular FormulaC₁₁H₁₇NO₂
Molecular Weight195.26 g/mol
AppearanceColorless to light yellow liquid
Boiling Point92 °C at 10 mmHg
Density1.02 g/cm³

Synthesis

The synthesis of Boc-azabicyclo[2.2.1]heptane typically involves multi-step reactions that allow for selective functionalization while preserving the compound's stereochemical integrity. This includes the use of various reagents and conditions to achieve the desired product yield and purity.

Biological Activity

Research indicates that Boc-azabicyclo[2.2.1]heptane exhibits several biological activities, primarily through its interaction with specific biological targets:

  • Neurotransmitter Modulation : Similar compounds have been shown to influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Antimicrobial Properties : Structural analogs have demonstrated efficacy against various microbial strains, suggesting potential applications in treating infections.
  • Antitumor Activity : Preliminary studies indicate that modifications to the azabicyclic structure may enhance antitumor effects, warranting further investigation.

Case Studies

  • Neurotransmitter Interaction : A study exploring the effects of azabicyclic compounds on dopamine receptors highlighted their potential role in modulating neurotransmitter release, which could be beneficial in conditions like Parkinson's disease.
  • Antimicrobial Efficacy : Research conducted on structurally related compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that Boc-azabicyclo[2.2.1]heptane may share similar properties.
  • Antitumor Research : A comparative analysis of azabicyclic compounds showed promising results in inhibiting tumor cell proliferation in vitro, indicating that Boc-azabicyclo[2.2.1]heptane could be a candidate for further cancer research.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of Boc-azabicyclo[2.2.1]heptane is crucial for optimizing its biological activity:

Compound NameStructural FeaturesNotable Activities
1-Aminobicyclo[2.2.1]heptaneLacks protective Boc groupNeurotransmitter modulation
2-Aminobicyclo[3.3.0]octaneDifferent bicyclic structureAntimicrobial properties
3-Hydroxyazabicyclo[3.3.0]octaneHydroxyl substitutionPotential antitumor activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.